Rhenium(IV) oxide

描述

Rhenium(IV) oxide (ReO₂) is a transition metal oxide with diverse structural and catalytic properties. It crystallizes in multiple polymorphs, including rutile, orthorhombic, and monoclinic structures, as confirmed by X-ray diffraction (XRD) studies . ReO₂ is synthesized via comproportionation reactions (e.g., 2 Re₂O₇ + 3 Re → 7 ReO₂) or thermal decomposition of perrhenate salts in acidic solutions . Its non-hygroscopic nature and insolubility in water make it suitable for protective coatings in dielectric layers and superconducting ceramics . Historically, ReO₂ has been employed as a catalyst in oxidation reactions, though its applications remain niche compared to other transition metal oxides .

准备方法

Synthetic Routes and Reaction Conditions: Rhenium(IV) oxide can be synthesized through several methods:

Comproportionation Reaction: This involves the reaction between rhenium(VII) oxide (Re₂O₇) and elemental rhenium (Re) at high temperatures: [ 2 \text{Re}_2\text{O}_7 + 3 \text{Re} \rightarrow 7 \text{ReO}_2 ]

Chemical Transport Method: Single crystals of this compound can be obtained by chemical transport using iodine as the transporting agent: [ \text{ReO}_2 + \text{I}_2 \leftrightarrow \text{ReO}_2\text{I}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of rhenium(VII) oxide with hydrogen gas at elevated temperatures. This method ensures a high yield and purity of the product .

化学反应分析

Thermal Decomposition and Disproportionation

At high temperatures (>400°C), ReO₂ undergoes disproportionation to form Re₂O₇ and metallic rhenium:

This reaction is reversible under controlled conditions, highlighting ReO₂’s redox flexibility.

ReO₂ also forms as a product during the decomposition of rhenium trioxide (ReO₃):

Alkaline Conditions

In molten sodium hydroxide, ReO₂ reacts to form sodium rhenate(IV):

This reaction underscores its behavior as an acidic oxide.

Oxidizing Acids

ReO₂ reacts with concentrated nitric acid to yield perrhenic acid (HReO₄):

Redox Reactions

ReO₂ serves as an intermediate in redox processes. For example, it reacts with hydrogen peroxide in alkaline solutions to form rhenates (ReO₄²⁻):

Catalytic Behavior

In catalytic applications, ReO₂’s surface chemistry is critical. Under reducing atmospheres (e.g., H₂), Re²⁺ and Re⁴⁺ species stabilize on the surface, enhancing catalytic activity for reactions like ethylene partial oxidation . In contrast, oxidizing conditions promote Re₂O₇ formation, which sublimates above 150°C .

Structural Influences on Reactivity

ReO₂ adopts three polymorphs:

The rutile structure’s open framework facilitates ion transport, enhancing its utility in electrochemical applications .

科学研究应用

Catalytic Applications

Rhenium(IV) oxide as a Catalyst

ReO₂ is widely recognized for its catalytic properties, particularly in the field of organic synthesis and petrochemical processes. It serves as an effective catalyst in oxidation reactions, aiding in the transformation of hydrocarbons.

- Hydrocarbon Oxidation : ReO₂ catalyzes the oxidation of alkenes to aldehydes and ketones, which are valuable intermediates in organic chemistry.

- Hydrogenation Reactions : It can also facilitate hydrogenation processes, making it useful in refining and chemical manufacturing.

Table 1: Catalytic Properties of this compound

| Reaction Type | Catalyst Used | Products Obtained |

|---|---|---|

| Alkene Oxidation | ReO₂ | Aldehydes, Ketones |

| Hydrogenation | ReO₂ | Saturated Hydrocarbons |

Electrochemical Applications

Solid Oxide Fuel Cells (SOFCs)

ReO₂ has been explored as a component in solid oxide fuel cells due to its ionic conductivity. Its role as a cathode material enhances the efficiency of these energy systems.

- Ionic Conductivity : The perovskite structure of certain rhenium oxides allows for ionic conduction, crucial for the functioning of SOFCs.

- Oxygen Reduction Reaction : ReO₂ facilitates the oxygen reduction reaction (ORR), improving the overall performance of fuel cells.

Biomedical Applications

Cancer Treatment

Recent studies have highlighted the potential of rhenium-based compounds, including ReO₂ nanoparticles, in cancer therapy. They exhibit properties that can be harnessed for targeted treatment.

- Radiotherapy : Rhenium isotopes (e.g., ) are used in radiotherapy due to their suitable decay characteristics for cancer treatment.

- Nanoparticle Coatings : Rhenium nanoparticles can be coated on various substrates to enhance their therapeutic efficacy and biocompatibility.

Case Study: Rhenium Nanoparticles in Cancer Therapy

A study demonstrated that rhenium nanoparticles could effectively target tumor cells while minimizing damage to surrounding healthy tissues. This targeted approach is attributed to the unique properties of rhenium compounds that allow for selective accumulation in tumor sites .

Material Science Applications

Superconducting Materials

ReO₂ is utilized as an additive in the fabrication of superconducting materials. Its incorporation can enhance the electrical properties and stability of superconductors.

- Rutile Structure : The crystalline rutile structure of ReO₂ contributes to its effectiveness as a superconducting material when combined with other elements.

Environmental Applications

Catalysis for Environmental Remediation

The catalytic properties of ReO₂ have been explored for environmental applications, particularly in the degradation of pollutants.

- Pollutant Degradation : Studies have shown that ReO₂ can catalyze the breakdown of organic pollutants in wastewater treatment processes, contributing to environmental sustainability.

作用机制

The mechanism by which rhenium(IV) oxide exerts its effects is primarily through its catalytic properties. As a catalyst, it facilitates various chemical reactions by providing an alternative reaction pathway with a lower activation energy. This is achieved through the interaction of this compound with reactant molecules, forming intermediate species that decompose to yield the final products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

相似化合物的比较

Comparison with Other Rhenium Oxides

Rhenium(VI) Oxide (ReO₃)

- Structure: ReO₃ adopts a cubic perovskite-like structure, contrasting with ReO₂’s rutile or monoclinic forms .

- Synthesis : ReO₃ is typically synthesized via controlled oxidation of ReO₂ or decomposition of Re₂O₇ under specific conditions .

- Applications : While ReO₂ is used in catalysis, ReO₃ is less stable and primarily serves as an intermediate in Re₂O₇ production .

Rhenium(VII) Oxide (Re₂O₇)

- Properties : Re₂O₇ is a volatile, hygroscopic solid with a high oxidation state (+7). It readily hydrolyzes to form perrhenic acid (HReO₄), unlike ReO₂, which is inert to water .

- Applications : Re₂O₇ is a precursor for perrhenate salts (e.g., NaReO₄), critical in nuclear medicine and catalysis .

Table 1: Key Properties of Rhenium Oxides

| Property | ReO₂ (IV) | ReO₃ (VI) | Re₂O₇ (VII) |

|---|---|---|---|

| Oxidation State | +4 | +6 | +7 |

| Water Solubility | Insoluble | Reacts with water | Hydrolyzes to HReO₄ |

| Stability | Stable in air | Air-sensitive | Hygroscopic |

| Primary Use | Catalysis, coatings | Intermediate compound | Precursor for perrhenates |

| Price (per 2g) | ¥22,000 (5N purity) | ¥48,000 (3N purity) | ¥10,000 (3N purity) |

Comparison with Transition Metal Dioxides

Iridium(IV) Oxide (IrO₂)

- Catalytic Performance : IrO₂ is a benchmark electrocatalyst for the oxygen evolution reaction (OER) but suffers from low activity and stability. Re doping in IrO₂ suppresses crystallization, enhancing OER efficiency by 15–20% in acidic conditions .

- Structural Contrast : IrO₂ adopts a rutile structure similar to ReO₂, but its higher cost and scarcity limit industrial adoption compared to ReO₂ .

Ruthenium(IV) Oxide (RuO₂)

- Applications : RuO₂ is widely used in supercapacitors and chlorine production due to its high electrical conductivity. Unlike ReO₂, RuO₂ is water-soluble in certain forms, necessitating careful handling .

- Safety : RuO₂ poses oxidative hazards (GHS H271), whereas ReO₂’s safety data sheet highlights only standard laboratory precautions .

Manganese(IV) Oxide (MnO₂)

- Abundance and Cost: MnO₂ is abundant and low-cost, making it a preferred catalyst in batteries. ReO₂, however, offers superior thermal stability (up to 400°C) and is used in high-temperature superconductors .

Table 2: Transition Metal Dioxides Comparison

| Property | ReO₂ | IrO₂ | RuO₂ | MnO₂ |

|---|---|---|---|---|

| Crystal Structure | Rutile, monoclinic | Rutile | Rutile | Pyrolusite (β-phase) |

| Electrical Conductivity | Moderate | High | Very high | Semiconducting |

| Primary Application | Protective coatings | OER catalysis | Supercapacitors | Batteries |

| Thermal Stability | Stable up to 400°C | Stable up to 600°C | Stable up to 1200°C | Decomposes above 535°C |

Environmental and Geochemical Behavior

- Redox Sensitivity: ReO₂ forms under sulfidic, reduced conditions, while perrhenate (ReO₄⁻) dominates in oxidized environments. This contrasts with MnO₂, which is stable in aerobic settings .

- Recycling : ReO₂ is recoverable from superalloy waste, though processes are less established compared to Mn recycling from batteries .

生物活性

Rhenium(IV) oxide (ReO₂) has garnered attention in recent years for its potential biological applications, particularly in cancer therapy and catalysis. This article examines the biological activity of ReO₂, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

This compound is characterized by its unique electronic properties and ability to form complexes with various ligands. The biological activity of ReO₂ can be attributed to several mechanisms:

- Cellular Uptake and Distribution : ReO₂ nanoparticles have shown enhanced cellular uptake due to their nanoscale size, which facilitates interaction with cell membranes.

- Induction of Apoptosis : Studies indicate that ReO₂ can induce apoptosis in cancer cells through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Inhibition of Key Enzymes : Rhenium compounds can inhibit enzymes involved in cellular proliferation and survival, thereby enhancing their anticancer effects.

Research Findings and Case Studies

A variety of studies have explored the biological activity of ReO₂ against different cancer cell lines. Below is a summary of key findings from recent research:

Anticancer Activity

-

Case Study: Re-6a Complex

The complex Re-6a has been shown to induce apoptosis in HeLa cells through mitochondrial membrane depolarization and ATP depletion. It also promotes ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), leading to lipid peroxidation accumulation . -

Case Study: Active Targeting with Nanoparticles

Research indicates that rhenium-based nanoparticles, including ReO₂, can be actively targeted to cancer cells using synchrotron radiation. This method enhances the therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Catalytic Properties

In addition to its biological activity, ReO₂ is also recognized for its catalytic properties. It has been utilized in various catalytic processes, including:

- Reduction of Nitrophenol : Rhenium nanostructures embedded in polymeric matrices have demonstrated high catalytic efficiency in reducing 4-nitrophenol, achieving 90% conversion rates .

- Electrocatalysis : Rhenium compounds are being studied as catalysts for electrochemical reactions, such as water oxidation, enhancing energy conversion efficiency .

常见问题

Basic Questions

Q. What are the optimal synthesis methods for Rhenium(IV) oxide (ReO₂) to ensure high purity and crystallinity?

this compound is typically synthesized via controlled thermal decomposition of rhenium precursors (e.g., ReO₃ or NH₄ReO₄) under inert or reducing atmospheres. Hydrothermal methods using Re(VII) compounds (e.g., HReO₄) with reducing agents like hydrazine can yield ReO₂ nanoparticles. For crystallinity, annealing at 400–600°C in vacuum or argon enhances phase purity, as confirmed by XRD . Hydrated forms (e.g., ReO₂·2H₂O) require dehydration under controlled conditions to avoid oxidation to Re(VII) species .

Q. What spectroscopic and structural characterization techniques are critical for confirming ReO₂ identity and phase purity?

- XRD : Essential for verifying crystallinity and distinguishing ReO₂ (tetragonal structure) from ReO₃ (cubic) or Re₂O₇ (amorphous) .

- XPS : Confirms the +4 oxidation state of Re via binding energy analysis (Re 4f₇/₂ ~44–45 eV) .

- Raman Spectroscopy : Detects characteristic vibrational modes (e.g., ~650 cm⁻¹ for Re-O stretching in ReO₂) .

- Thermogravimetric Analysis (TGA) : Monitors thermal stability and hydration/dehydration transitions .

Q. How does the oxidation state of rhenium in its oxides influence their chemical reactivity, with a focus on ReO₂ versus Re₂O₇?

ReO₂ (+4) exhibits mixed conductivity and catalytic activity in redox reactions, whereas Re₂O₇ (+7) is a strong oxidizer and acidic anhydride. For example, ReO₂ catalyzes dehydrogenation reactions, while Re₂O₇ reacts vigorously with water to form HReO₄. The lower oxidation state in ReO₂ enhances its stability in reducing environments, making it suitable for electrochemical applications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported electrical conductivity values of ReO₂ under varying temperature conditions?

Discrepancies often arise from oxygen non-stoichiometry or surface oxidation. To address this:

- Use in situ XRD/XPS to monitor phase stability during conductivity measurements.

- Employ controlled-atmosphere setups (e.g., gloveboxes or sealed cells) to prevent oxidation.

- Compare data with theoretical models (e.g., DFT calculations) to identify deviations caused by defects .

Q. What strategies can mitigate oxygen non-stoichiometry in ReO₂ during high-temperature experiments?

- Synthesis Optimization : Use excess reductants (e.g., H₂ gas) during synthesis to stabilize the +4 state.

- Doping : Introduce aliovalent cations (e.g., Nb⁵⁺) to suppress oxygen vacancy formation.

- In Situ Characterization : Pair electrical measurements with TGA or mass spectrometry to track oxygen loss/gain .

Q. What are the challenges in obtaining accurate thermodynamic data for ReO₂, and how can calorimetric methods be optimized?

Challenges include sample oxidation during measurement and low enthalpic signals. Solutions:

- Use microcalorimetry with hermetically sealed samples to minimize air exposure.

- Validate results against high-purity reference materials (e.g., NIST-certified ReO₂) .

- Apply error-propagation analysis to account for instrumental uncertainties .

Q. How can computational methods guide the design of ReO₂-based catalysts for niche applications (e.g., selective oxidation)?

- DFT Simulations : Model surface adsorption energies of reactants (e.g., O₂, hydrocarbons) to predict active sites.

- Machine Learning : Train algorithms on existing catalytic data to identify optimal ReO₂ dopants or support materials.

- Validate predictions with operando spectroscopy (e.g., DRIFTS or XAFS) .

Q. Methodological Notes

- Data Reproducibility : Document synthesis parameters (e.g., heating rates, gas flow) and raw data in appendices, referencing them in the main text .

- Contradiction Analysis : Use statistical tools (e.g., chi-squared tests) to compare conflicting datasets and identify systematic errors .

- Ethical Reporting : Cite primary literature for ReO₂ properties and avoid unverified commercial data .

属性

IUPAC Name |

dioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBOMIKEWRRKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

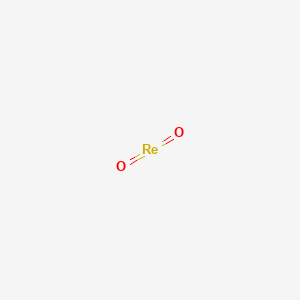

O=[Re]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ReO2, O2Re | |

| Record name | Rhenium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Rhenium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065192 | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.206 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [MSDSonline] | |

| Record name | Rhenium(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12036-09-8 | |

| Record name | Rhenium oxide (ReO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium oxide (ReO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。